molecular formula C14H16F3NO3 B13510376 Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate

Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B13510376
M. Wt: 303.28 g/mol
InChI Key: NSRYBKKCIAXQKZ-UHFFFAOYSA-N
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Description

Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate (CAS 911298-13-0) is a fluorinated piperidine derivative with a molecular formula of C 14 H 16 F 3 NO 3 and a molecular weight of 303.28 g/mol . This compound is characterized by a piperidine ring core that is simultaneously substituted with a hydroxy group and a trifluoromethyl group at the 4-position, and a 2-(trifluoromethyl) group, all protected by a benzyloxycarbonyl (Cbz) group. The presence of the trifluoromethyl group is a significant structural feature, often used in medicinal chemistry to influence a molecule's metabolic stability, lipophilicity, and binding affinity. As a piperidine derivative, this compound serves as a valuable chemical intermediate or building block in organic synthesis and pharmaceutical research for constructing more complex molecules . Piperidine scaffolds are prevalent in drug discovery, and the specific substitution pattern on this molecule makes it a potential candidate for use in Structure-Activity Relationship (SAR) studies . Researchers can utilize this compound to explore interactions with biological targets, particularly in the development of enzyme inhibitors. For instance, structurally similar piperidine derivatives have been investigated as potent inhibitors of bacterial enzymes like MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis , presenting a promising strategy for novel anti-tuberculosis agents . The mechanism of action for any specific biological activity would be highly dependent on the final target structure into which this intermediate is incorporated. This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary consumption.

Properties

IUPAC Name

benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO3/c15-14(16,17)12-8-11(19)6-7-18(12)13(20)21-9-10-4-2-1-3-5-10/h1-5,11-12,19H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRYBKKCIAXQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1O)C(F)(F)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine Ring

The piperidine ring is typically constructed via cyclization reactions starting from appropriate precursors such as substituted amino acids or related intermediates. Commercially available substituted piperidine derivatives can be used as starting materials to facilitate synthesis, as seen in related piperidine derivative preparations.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 2-position is introduced through electrophilic trifluoromethylation or by using trifluoromethyl-substituted building blocks. The presence of this group enhances the compound's lipophilicity and metabolic stability, which are desirable properties in medicinal chemistry.

Hydroxylation at the 4-Position

The hydroxyl group at the 4-position can be introduced via selective oxidation or reduction steps depending on the precursor used. For example, oxidation of a methyl or methylene group at this position or reduction of a keto intermediate can yield the desired 4-hydroxy functionality.

Protection and Functional Group Manipulation

The benzyl ester group is typically introduced by esterification of the carboxylic acid or via reaction with benzyl chloroformate in the presence of a base such as triethylamine. Protection of the amino group on the piperidine nitrogen is often achieved using tert-butyloxycarbonyl (Boc) groups or similar protecting groups to prevent side reactions during intermediate steps.

Typical Synthetic Route

A representative synthetic route based on literature involves:

  • Starting from a substituted piperidine derivative or isonipecotic acid.
  • Protection of the amino group using tert-butyldicarbonate (Boc protection).
  • Introduction of the trifluoromethyl group either by using trifluoromethylated precursors or via trifluoromethylation reactions.
  • Hydroxylation at the 4-position via oxidation or reduction.
  • Esterification with benzyl chloroformate to form the benzyl ester at the 1-carboxylate position.
  • Final deprotection and purification steps.

Reaction Conditions and Optimization

Reaction conditions such as temperature, solvent choice (e.g., dichloromethane, tetrahydrofuran), and catalysts (e.g., metal catalysts or biocatalysts) are optimized to maximize yield and selectivity. For example, some steps are performed at low temperatures (e.g., −78 °C) to control reactivity and stereoselectivity.

Step Reaction Type Reagents/Conditions Purpose Notes
1 Amino group protection tert-Butyldicarbonate, DCM, 0 °C to rt Protect amino group (Boc) Prevents side reactions
2 Trifluoromethyl group introduction Electrophilic trifluoromethylation or CF3-substituted precursor Install CF3 at 2-position Enhances lipophilicity and stability
3 Hydroxylation Oxidation/reduction (e.g., Dess-Martin periodinane) Introduce 4-hydroxy group Controls stereochemistry
4 Esterification Benzyl chloroformate, triethylamine, DCM Form benzyl ester at carboxylate Final functional group installation
5 Deprotection and purification Acidic conditions (e.g., HCl in dioxane) Remove protecting groups Yields target compound
  • The synthesis of Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate is a multi-step process requiring precise control of functional group transformations and stereochemistry.
  • Protecting group strategies such as Boc protection are critical to avoid side reactions during intermediate steps.
  • The trifluoromethyl group significantly influences the compound’s physicochemical properties, necessitating careful introduction methods.
  • Hydroxylation at the 4-position is typically achieved via selective oxidation or reduction, which can be stereoselective.
  • Esterification with benzyl chloroformate is a common method to introduce the benzyl ester moiety.
  • Optimization of reaction conditions including temperature, solvent, and catalysts is essential for high yield and purity.
  • Analytical techniques such as NMR, mass spectrometry, and chromatography are employed to confirm structure and purity throughout synthesis.

This synthesis pathway aligns with established methodologies for piperidine derivatives and benefits from advances in protecting group chemistry and trifluoromethylation techniques. The resulting compound is valuable for further chemical transformations and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The applications of "Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate" are primarily focused on pharmaceutical development, particularly in the modulation of neurotransmitter systems. Its structural features suggest potential interactions with biological targets.

Pharmaceutical Development

Trans-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate: This compound has shown promise in biological studies and may act as an allosteric modulator of muscarinic acetylcholine receptors, which are involved in neurological functions and disorders.

Its unique structure, combining trifluoromethyl, hydroxyl, and fluoro groups, may enhance its biological activity compared to similar compounds. The compound can serve as a lead for further modifications to enhance biological activity.

Related Compounds

Compound NameStructural FeaturesUnique Characteristics
Benzyl 3-fluoro-4-hydroxy-piperidineHydroxyl and fluoro groupsLacks trifluoromethyl group
Trifluoromethyl piperidine derivativesTrifluoromethyl substituentVarying alkyl or aryl groups
Fluorinated piperidinesFluorine substituentsDifferent positions of substitutions

Research Insights

  • Antihypertensive Agents: Piperidine derivatives have been explored as novel antihypertensive agents. For example, 6-fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline (3b) showed a potent antihypertensive effect in spontaneously hypertensive rats following oral administration .
  • S1P1 Selective Ligands: Research has been done synthesizing fluorine-containing ligands based on compounds with a benzoxazole or oxadiazole core . One such ligand is 3-((2-fluoro-4-(5-(2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl)-(methyl)amino)-propanoic acid .

Mechanism of Action

The mechanism of action of Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act on various enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituents (Piperidine Ring) Molecular Formula Key Functional Groups CAS Number Reference ID
Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate -OH (C4), -CF₃ (C2), benzyl ester (C1) C₁₄H₁₆F₃NO₃ Ester, hydroxyl, trifluoromethyl Not provided
tert-Butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate -OH (C4), -CF₃ (C2), tert-butyl ester (C1) C₁₁H₁₈F₃NO₃ Carbamate, hydroxyl, trifluoromethyl 1785759-35-4
Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate -OH (C4), 4-fluorophenyl (C4), benzyl ester C₁₉H₂₀FNO₃ Ester, hydroxyl, fluorophenyl 156782-68-2
Benzyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidine-1-carboxylate Quinoline-CF₃, hydroxyl, benzyl ester C₂₅H₂₂F₆N₂O₃ Ester, hydroxyl, trifluoromethyl, quinoline Not provided
Benzyl 4-aminopiperidine-1-carboxylate -NH₂ (C4), benzyl ester C₁₃H₁₈N₂O₂ Ester, amine 120278-07-1

Key Observations :

Substituent Position : The hydroxyl group at C4 is conserved in the target compound and Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate , but the latter introduces a fluorophenyl group, enhancing aromatic interactions.

Trifluoromethyl Effects: The -CF₃ group at C2 in the target compound contrasts with its absence in Benzyl 4-aminopiperidine-1-carboxylate , which instead has an amine group.

Ester vs. Carbamate : The tert-butyl analog () replaces the benzyl ester with a carbamate, increasing steric bulk and likely slowing hydrolysis .

Key Observations :

  • The target compound may be synthesized via esterification of 4-hydroxy-2-(trifluoromethyl)piperidine with benzyl chloroformate, analogous to methods in .
  • The tert-butyl analog () likely employs Boc protection strategies, while the quinoline derivative () requires coupling with a mefloquine intermediate.

Hydrophobicity and Bioactivity :

  • The quinoline derivative () exhibits antimalarial activity due to its structural similarity to mefloquine, suggesting the target compound could be optimized for similar applications .

Metabolic Stability :

  • The benzyl ester in the target compound may undergo faster enzymatic hydrolysis than the tert-butyl carbamate (), affecting half-life .
  • The absence of an amine group (cf. Benzyl 4-aminopiperidine-1-carboxylate) could reduce toxicity risks associated with reactive metabolites .

Biological Activity

Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate, also known by its CAS number 946504-83-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H16F3NO3
  • Molecular Weight : 303.281 g/mol
  • CAS Number : 946504-83-2
  • Purity : ≥97%

The presence of trifluoromethyl and hydroxyl groups in its structure enhances the compound's stability and reactivity, which are critical for its biological interactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group significantly influences the compound's binding affinity to various receptors and enzymes, modulating their activity. This can lead to:

  • Inhibition of Enzyme Activity : The compound may act as a reversible inhibitor for certain enzymes, including monoacylglycerol lipase (MAGL), which is involved in endocannabinoid metabolism .
  • Alteration of Receptor Signaling : It may function as an allosteric modulator of muscarinic acetylcholine receptors, impacting neurotransmitter systems and related neurological functions.

Antiproliferative Effects

Recent studies have demonstrated that compounds structurally similar to this compound exhibit notable antiproliferative activity against various cancer cell lines. For instance:

Cell Line IC50 (µM)
MDA-MB-231 (Breast)19.9
MCF-7 (Breast)75.3
COV318 (Ovarian)30.5
OVCAR-3 (Ovarian)45.0

These findings suggest that the compound may inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Structure-Activity Relationships (SAR)

Research has highlighted the importance of specific structural features in determining the biological activity of piperidine derivatives:

  • Hydroxyl Group Positioning : The position of the hydroxyl group on the piperidine ring can significantly alter the compound's binding affinity and selectivity for target enzymes.
  • Trifluoromethyl Substitution : The presence of trifluoromethyl groups enhances lipophilicity, improving membrane permeability and receptor interaction capabilities.

Study on MAGL Inhibition

A study focusing on the inhibition of MAGL revealed that derivatives of this compound exhibited competitive inhibition with IC50 values ranging from low nanomolar to micromolar concentrations. This suggests a strong potential for therapeutic applications in pain management and inflammation control through endocannabinoid system modulation .

Neuroprotective Effects

In vivo studies have indicated that compounds similar to this compound can raise brain endocannabinoid levels, leading to neuroprotective effects against neurodegenerative diseases . These findings support further exploration into the compound's role in neurological health.

Q & A

Q. What are the recommended synthetic routes for Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a substituted piperidine precursor (e.g., 4-hydroxy-2-(trifluoromethyl)piperidine) with benzyl chloroformate under basic conditions. Key steps include:

  • Reagent Selection: Use triethylamine or DMAP as a base in anhydrous dichloromethane or THF .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
  • Optimization: Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1:1.2 molar ratio of piperidine to benzyl chloroformate) to minimize side products .

Example Reaction Conditions Table:

ParameterValue/ReagentReference
SolventDichloromethane
BaseTriethylamine
Temperature0–25°C (room temperature)
Reaction Time4–12 hours

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., CDCl3_3) to confirm regiochemistry. Key signals include the benzyloxy carbonyl group (δ 5.1–5.2 ppm for CH2_2) and trifluoromethyl group (δ -60 to -70 ppm in 19F^{19}F-NMR) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H]+^+ at m/z 332.11) .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

Q. What are the key considerations for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage Conditions: Store at -20°C in amber vials under inert gas (N2_2) to prevent hydrolysis of the ester group .
  • Handling Precautions: Use PPE (nitrile gloves, safety goggles) in a fume hood. Avoid contact with strong oxidizers (e.g., peroxides) due to potential exothermic reactions .
  • Stability Monitoring: Perform periodic FT-IR analysis to detect carbonyl degradation (shift from ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the three-dimensional structure of this compound, and what challenges arise during refinement?

Methodological Answer:

  • Data Collection: Grow single crystals via slow evaporation (ethanol/water). Use MoKα radiation (λ = 0.71073 Å) on a Rigaku diffractometer .
  • Refinement: Employ SHELXL for structure solution. Challenges include:
    • Disorder: The trifluoromethyl group may exhibit rotational disorder; apply restraints to occupancy factors .
    • Hydrogen Bonding: Use PLATON to validate O–H⋯O interactions forming dimeric motifs (R22_2^2(14) synthons) .
  • Validation: Check R-factor convergence (<0.05) and ADPs for anisotropic displacement .

Q. How can conformational analysis of the piperidine ring inform molecular interactions in biological systems?

Methodological Answer:

  • Puckering Analysis: Apply Cremer-Pople parameters to quantify ring distortion (e.g., chair vs. boat conformations) using X-ray data .
  • Computational Modeling: Perform DFT calculations (B3LYP/6-311G**) to compare energy minima of ring conformers .
  • Biological Relevance: Twisted boat conformations may enhance binding to enzyme active sites (e.g., proteases) by aligning hydrogen-bond donors/acceptors .

Q. How should researchers address contradictions in reported toxicological data for piperidine derivatives?

Methodological Answer:

  • Literature Review: Compare SDS entries (e.g., vs. 3). Note that "no known hazards" () often indicates lack of testing, not confirmed safety.
  • In Vitro Testing: Conduct MTT assays (HEK293 or HepG2 cells) to assess cytotoxicity (IC50_{50}) .
  • Regulatory Alignment: Follow OECD Guidelines 423 (acute oral toxicity) and 429 (skin sensitization) for standardized reporting .

Q. What advanced strategies optimize the regioselective functionalization of the piperidine ring?

Methodological Answer:

  • Protecting Groups: Temporarily mask the 4-hydroxy group with TBSCl to direct trifluoromethylation at C2 .
  • Catalysis: Use Pd(OAc)2_2/Xantphos for cross-coupling reactions at sterically hindered positions .
  • Kinetic Control: Monitor reaction progress via in situ IR to halt at intermediate stages (e.g., before over-alkylation) .

Q. How can researchers leverage spectroscopic data to resolve stereochemical ambiguities in derivatives?

Methodological Answer:

  • NOESY NMR: Identify spatial proximity between the benzyl group and trifluoromethyl substituent to confirm axial/equatorial orientations .
  • VCD Spectroscopy: Compare experimental vibrational circular dichroism with DFT-predicted spectra for enantiomeric differentiation .
  • X-ray Anomalous Dispersion: Use CuKα radiation to determine absolute configuration via Bijvoet differences .

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